2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound known for its unique structure and properties It features a furan ring, a carboxamide group, and a chlorophenyl group, making it a compound of interest in various scientific fields
Preparation Methods
The synthesis of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- typically involves the reaction of 4-chloroaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide: This compound has a similar furan ring and chlorophenyl group but differs in the presence of additional methoxy groups.
N-(4-chlorobenzyl)tetrahydro-2-furancarboxamide: This compound features a tetrahydrofuran ring instead of a furan ring, leading to different chemical properties and applications.
N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide: This compound includes a thiazole ring, which imparts unique properties compared to the furan ring in 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-.
Properties
CAS No. |
51639-68-0 |
---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyfuran-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-5-9(6-4-8)13(15)11(14)10-2-1-7-16-10/h1-7,15H |
InChI Key |
FHMHXFWBJVGQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.